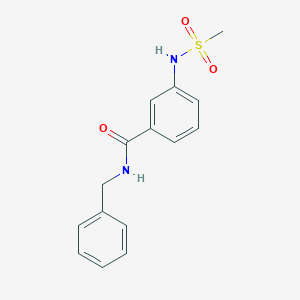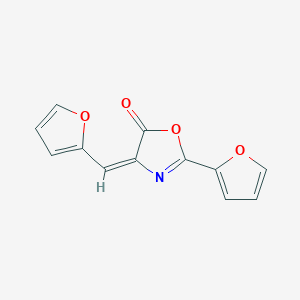
N-Benzyl-3-methanesulfonamidobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-3-methanesulfonamidobenzamide: is an organic compound with the molecular formula C15H15NO3S It is a derivative of benzamide, where the benzyl group is attached to the nitrogen atom and a methanesulfonamide group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-methanesulfonamidobenzamide typically involves the reaction of benzylamine with 3-methanesulfonylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Benzyl-3-methanesulfonamidobenzamide can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of benzylamine or benzyl alcohol derivatives.
Substitution: Formation of substituted benzamides or sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Benzyl-3-methanesulfonamidobenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme action and to develop new therapeutic agents.
Medicine: this compound has potential applications in the development of drugs for treating various diseases. Its structure allows for modifications that can enhance its pharmacological properties, making it a valuable lead compound in drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of N-Benzyl-3-methanesulfonamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and methanesulfonamide moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with cellular pathways, affecting signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
N-Benzylbenzamide: Similar structure but lacks the methanesulfonamide group.
N-Phenethylbenzamide: Contains a phenethyl group instead of a benzyl group.
N-Benzyloxybenzamide: Contains a benzyloxy group instead of a methanesulfonamide group.
Uniqueness: N-Benzyl-3-methanesulfonamidobenzamide is unique due to the presence of both the benzyl and methanesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The methanesulfonamide group enhances its solubility and reactivity, while the benzyl group provides stability and specificity in interactions with molecular targets.
Eigenschaften
IUPAC Name |
N-benzyl-3-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-21(19,20)17-14-9-5-8-13(10-14)15(18)16-11-12-6-3-2-4-7-12/h2-10,17H,11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXWBVALYXYVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4-PHENYLPIPERAZIN-1-YL)-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B5321841.png)
![2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5321848.png)
![N-{2-[2-(4-fluorophenyl)azetidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5321856.png)

![6-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B5321873.png)
![3-{3-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl]phenyl}-5-methyl-4H-1,2,4-triazole](/img/structure/B5321882.png)

![2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5321893.png)
![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5321900.png)

![Ethyl 1-[4-(4-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5321928.png)

![{1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321941.png)
![1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5321946.png)
